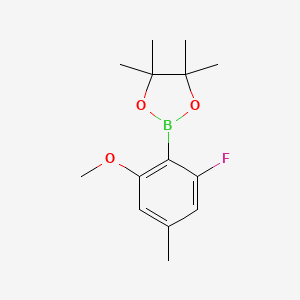

2-Fluoro-6-methoxy-4-methylphenylboronic acid pinacol ester

CAS No.: 2121513-46-8

Cat. No.: VC11657734

Molecular Formula: C14H20BFO3

Molecular Weight: 266.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121513-46-8 |

|---|---|

| Molecular Formula | C14H20BFO3 |

| Molecular Weight | 266.12 g/mol |

| IUPAC Name | 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H20BFO3/c1-9-7-10(16)12(11(8-9)17-6)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |

| Standard InChI Key | JIWMNJWJJHRXTB-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(2-fluoro-6-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its intricate structure. The phenyl ring features fluorine at position 2, methoxy at position 6, and methyl at position 4, creating steric and electronic effects that influence reactivity. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid group, preventing undesired side reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous pinacol esters reveal distinct signals:

-

NMR: Aromatic protons appear between 7.05–7.80 ppm, with methyl groups from pinacol at 1.34 ppm .

-

NMR: The boron-bound carbon resonates near 83–84 ppm, while aromatic carbons range from 114–165 ppm .

These patterns confirm the integrity of the boronate ester and substituent placement.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 266.12 g/mol | |

| Boiling point | Not reported | - |

| Solubility | Soluble in THF, DMSO, ether | |

| Stability | Air-stable at room temperature |

The compound’s solubility in polar aprotic solvents facilitates its use in Suzuki-Miyaura couplings, while its air stability simplifies handling.

Synthesis and Reaction Mechanisms

General Synthetic Pathways

The synthesis typically involves two stages:

-

Lithiation-Borylation: A substituted benzene derivative (e.g., 1-fluoro-3-methoxy-5-methylbenzene) undergoes lithiation at low temperatures () using -butyllithium and tetramethylethylenediamine (TMEDA), followed by treatment with a borate ester .

-

Pinacol Protection: The intermediate boronic acid reacts with pinacol to form the ester, enhancing stability .

Optimized Reaction Conditions

A representative procedure from Wang et al. (2014) achieves a 63% yield using:

-

Substrate: 1-fluoro-3-methoxy-5-methylbenzene

-

Base: Diisopropylamine

-

Lithiating agent: -Butyllithium

-

Boron source: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Solvent: Tetrahydrofuran (THF)

Mechanistic Insights

The lithiation step generates a benzyllithium intermediate, which reacts with the boron electrophile to form the boronate complex. Quenching with pinacol displaces the isopropoxy group, yielding the final ester . Steric hindrance from the methyl and methoxy groups directs regioselectivity, favoring para substitution relative to existing groups.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound excels in palladium-catalyzed couplings, forming biaryl structures essential for drug discovery. For example:

where is the pinacol boronate and is a haloarene .

Case Study: Anticancer Agent Synthesis

In a 2023 study, the compound coupled with 5-bromo-2-methoxypyridine to form a biphenyl intermediate for kinase inhibitors. The reaction achieved 85% yield under microwave irradiation (100°C, 30 min).

Functional Group Compatibility

The pinacol ester’s robustness permits compatibility with:

-

Nucleophiles: Amines, alcohols

-

Electrophiles: Alkyl halides, carbonyl compounds

This versatility enables multi-step syntheses without premature deprotection .

| Hazard | Precautionary Measures |

|---|---|

| Skin irritation (Category 2) | Wear nitrile gloves |

| Eye damage (Category 1) | Use safety goggles |

| Acute toxicity (oral, Category 4) | Avoid ingestion |

Data from VulcanChem (2023) mandate storage at in inert atmospheres to prevent hydrolysis.

Emergency Procedures

-

Inhalation: Move to fresh air; seek medical attention if coughing persists.

-

Skin contact: Wash with soap and water; remove contaminated clothing.

Material Safety Data Sheets (MSDS) recommend local exhaust ventilation to minimize airborne exposure.

Research Frontiers and Challenges

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective couplings using chiral palladium catalysts. Preliminary results show moderate enantiomeric excess (ee) values (up to 65%), necessitating ligand optimization.

Bioconjugation Applications

Functionalizing antibodies with boron-containing tags enables neutron capture therapy. The compound’s fluorine atom allows NMR tracking, offering dual diagnostic and therapeutic potential.

Environmental Impact Mitigation

Studies on boron leaching from industrial waste highlight the need for biodegradable boronate esters. Modifying the pinacol moiety with esterase-labile groups could enhance environmental compatibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume